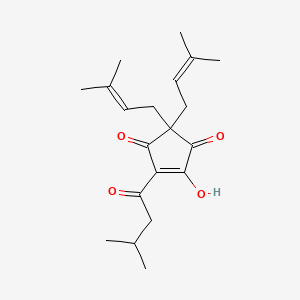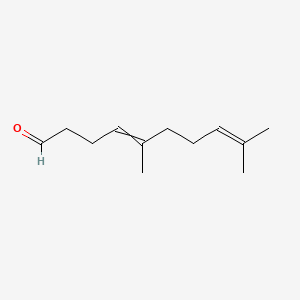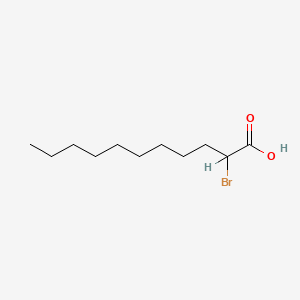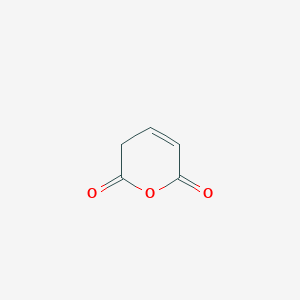
2H-ピラン-2,6(3H)-ジオン
概要
説明
2H-Pyran-2,6(3H)-dione is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and two carbonyl groups at positions 2 and 6. This compound is notable for its role in various chemical reactions and its presence in numerous natural products and synthetic derivatives.
科学的研究の応用
2H-Pyran-2,6(3H)-dione has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known that this compound can react with a variety of reagents, leading to the formation of different derivatives .
Mode of Action
The mode of action of 2H-Pyran-2,6(3H)-dione involves its reaction with various reagents. For instance, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one condensed with N,N-dimethylformamide dimethyl acetal yields the enaminone. This enaminone then reacts with different reagents to afford pyridine derivatives, benzofuranoylpyranes, pyranylpyranes, pyranylpyrazole, and pyranylisoxazole .
生化学分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 2H-Pyran-2,6(3H)-dione can be synthesized through various methods, including the ring-expansion of monocyclopropanated furans and pyrroles. This process involves a cyclopropylcarbinyl cation rearrangement, leading to the selective cleavage of the endocyclic cyclopropane bond . Another method involves the formal oxa-[3 + 3] cycloaddition of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, mediated by ammonium acetate .
Industrial Production Methods: Industrial production of 2H-Pyran-2,6(3H)-dione typically involves scalable and eco-friendly synthetic routes. The use of green catalysts like ammonium acetate and microwave-assisted synthesis are common practices to ensure efficiency and sustainability .
化学反応の分析
Types of Reactions: 2H-Pyran-2,6(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in cycloaddition reactions, such as the formal oxa-[3 + 3] cycloaddition .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic and electrophilic substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The reactions of 2H-Pyran-2,6(3H)-dione typically yield highly functionalized derivatives, such as tetrahydropyridine and dihydro-2H-pyran derivatives .
類似化合物との比較
3,4-Dihydro-2H-pyran: A related compound used in the synthesis of tetrahydropyranyl ethers.
4H-Chromene-3-carbaldehyde: Another compound involved in oxa-[3 + 3] cycloaddition reactions.
Uniqueness: 2H-Pyran-2,6(3H)-dione stands out due to its ability to undergo selective ring-expansion and rearrangement reactions, leading to the formation of highly functionalized derivatives. This makes it a valuable compound in both synthetic organic chemistry and drug development .
特性
IUPAC Name |
3H-pyran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUWAVTBADRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341605 | |
| Record name | 2H-Pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-95-4 | |
| Record name | 2H-Pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)
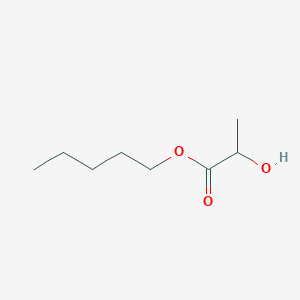
![Propanedinitrile, [[4-[[2-(benzoyloxy)ethyl]ethylamino]-2-methylphenyl]methylene]-](/img/structure/B1617191.png)



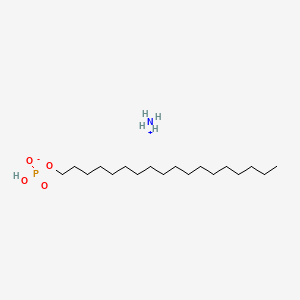
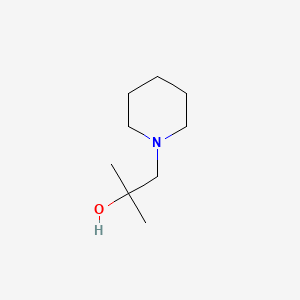

![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)

